Cas no 954273-63-3 (2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride)
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride
- Benzenesulfonyl chloride, 2,6-dibromo-4-fluoro-
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- Inchi: 1S/C6H2Br2ClFO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H
- InChI Key: DAADGLRHZJNIPX-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=C(Br)C=C(F)C=C1Br
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-60876-0.05g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 0.05g |
$88.0 | 2023-02-13 | |
| Enamine | EN300-60876-0.1g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 0.1g |
$132.0 | 2023-02-13 | |
| Enamine | EN300-60876-0.25g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 0.25g |
$188.0 | 2023-02-13 | |
| Enamine | EN300-60876-0.5g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 0.5g |
$353.0 | 2023-02-13 | |
| Enamine | EN300-60876-1.0g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 1.0g |
$470.0 | 2023-02-13 | |
| Enamine | EN300-60876-2.5g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 2.5g |
$923.0 | 2023-02-13 | |
| Enamine | EN300-60876-5.0g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 5.0g |
$1364.0 | 2023-02-13 | |
| Enamine | EN300-60876-10.0g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 10.0g |
$2024.0 | 2023-02-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052660-1g |
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 1g |
¥4070.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052660-5g |
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 5g |
¥8021.0 | 2024-04-17 |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride Suppliers
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride
2,6-Dibromo-4-fluorobenzene-1-sulfonyl Chloride (CAS No. 954273-63-3): Properties, Applications, and Market Insights
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride (CAS No. 954273-63-3) is a highly specialized organosulfur compound with significant applications in pharmaceutical and agrochemical research. This halogenated benzene derivative features a unique combination of bromine, fluorine, and sulfonyl chloride functional groups, making it a valuable building block in modern synthetic chemistry.
The molecular structure of 2,6-dibromo-4-fluorobenzenesulfonyl chloride consists of a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a fluorine atom at the 4 position, and a reactive sulfonyl chloride group at the 1 position. This specific arrangement of substituents creates a molecule with distinctive electronic properties and reactivity patterns that are particularly useful in cross-coupling reactions and nucleophilic substitution processes.
Recent studies highlight the growing importance of fluorinated sulfonyl chlorides in drug discovery programs. The presence of both fluorine and bromine atoms in 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride makes it particularly valuable for creating bioactive molecules with improved metabolic stability and membrane permeability. Researchers are increasingly using this compound to develop novel enzyme inhibitors and receptor modulators targeting various disease pathways.
In material science applications, 2,6-dibromo-4-fluorobenzenesulfonyl chloride serves as a precursor for advanced polymeric materials with specialized properties. The compound's ability to participate in polymerization reactions while introducing both halogen atoms and sulfonyl groups makes it valuable for creating materials with specific electronic characteristics or chemical resistance properties.
The synthesis of 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride typically involves multiple steps starting from commercially available fluorobenzene derivatives. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the growing demand for green chemistry principles in specialty chemical production.
Analytical characterization of 2,6-dibromo-4-fluorobenzenesulfonyl chloride typically includes NMR spectroscopy (both 1H and 13C), mass spectrometry, and elemental analysis. These techniques confirm the compound's structure and purity, which are critical parameters for research applications. The distinctive NMR fingerprint of this compound makes it particularly recognizable in synthetic mixtures.
Storage and handling of 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride require attention to moisture sensitivity, as the sulfonyl chloride group can hydrolyze under humid conditions. Proper storage typically involves sealed containers with desiccants under inert atmosphere, following standard laboratory safety protocols for reactive chemical intermediates.
The global market for halogenated benzenesulfonyl chlorides has shown steady growth, driven by increasing research activity in pharmaceutical and agrochemical sectors. 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride occupies a niche position in this market, with demand particularly strong among research institutions and specialty chemical manufacturers developing next-generation small molecule therapeutics.
Recent patent literature reveals innovative applications of 2,6-dibromo-4-fluorobenzenesulfonyl chloride in developing photovoltaic materials and organic electronic devices. The compound's ability to modify electronic properties through its halogen substituents makes it attractive for creating specialized semiconducting materials with tailored performance characteristics.
Quality control standards for 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride typically specify minimum purity levels (often ≥97% by HPLC) and limits for specific impurities. These standards ensure consistent performance in research applications, particularly where the compound serves as a key intermediate in multi-step synthetic sequences.
Future research directions for 2,6-dibromo-4-fluorobenzenesulfonyl chloride derivatives may explore their potential in catalysis and materials science applications. The unique electronic properties imparted by the combination of fluorine and bromine substituents suggest possible applications in designing novel ligand systems for transition metal catalysis.
Environmental considerations for 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride focus on developing more sustainable synthetic routes and improved waste management strategies. The chemical industry continues to investigate atom-economical processes for producing such specialized intermediates while minimizing ecological impact.
Comparative studies of halogenated sulfonyl chlorides demonstrate that 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride offers unique reactivity patterns distinct from its chloro- or iodo-substituted analogs. These differences make it particularly valuable for specific synthetic transformations where regioselectivity and electronic effects play crucial roles.
Academic and industrial researchers frequently search for information about 2,6-dibromo-4-fluorobenzenesulfonyl chloride solubility, stability, and reactivity with amines, reflecting common experimental needs. The compound's behavior in various solvents and its compatibility with different nucleophiles are particularly important considerations for synthetic applications.
Recent advances in flow chemistry have opened new possibilities for handling and reacting 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride in continuous processes. These developments address some traditional challenges associated with handling reactive sulfonylating agents in batch reactions.
The price and availability of 2,6-dibromo-4-fluorobenzenesulfonyl chloride vary depending on purity requirements and order quantities. While still considered a specialty chemical, its commercial availability has improved in recent years to meet growing research demand, particularly in medicinal chemistry applications.
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